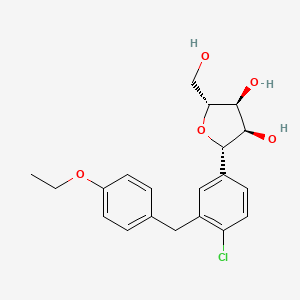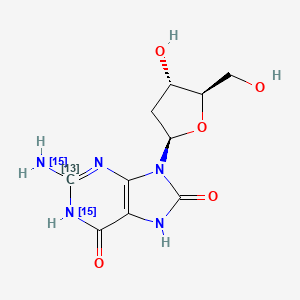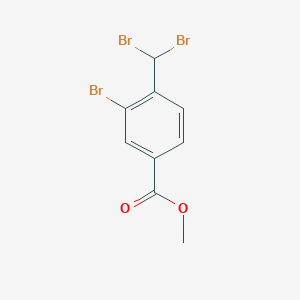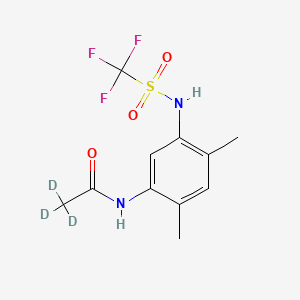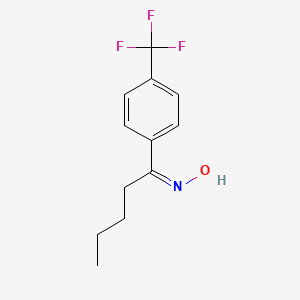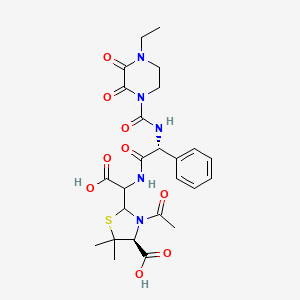![molecular formula C19H22O4 B13850531 3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid is an organic compound that belongs to the class of propanoic acids It is characterized by the presence of an ethoxy group, a phenyl group substituted with a methoxy group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxypropanoic acid with 4-[(2-methylphenyl)methoxy]phenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy or methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)propanoic acid
- 3-(3-methoxyphenyl)propanoic acid
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C19H22O4 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H22O4/c1-3-22-18(12-19(20)21)15-8-10-17(11-9-15)23-13-16-7-5-4-6-14(16)2/h4-11,18H,3,12-13H2,1-2H3,(H,20,21) |
Clave InChI |
WQMYKBGTTBVBQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
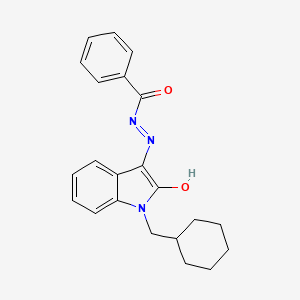
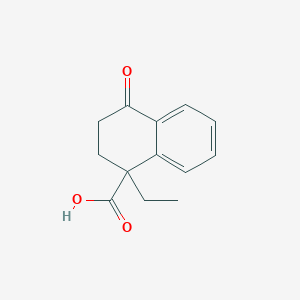

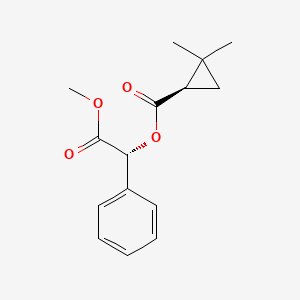
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)

